Balaglitazone - 199113-98-9

Balaglitazone

Catalog Number: EVT-260892
CAS Number: 199113-98-9
Molecular Formula: C20H17N3O4S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balaglitazone (DRF-2593) is a synthetically derived compound classified as a thiazolidinedione. [, , ] It is considered a second-generation peroxisome proliferator-activated receptor gamma (PPARγ) agonist with partial agonistic properties. [] In the realm of scientific research, balaglitazone serves as a valuable tool for investigating PPARγ-mediated pathways and their implications in various biological processes.

Future Directions
  • Selective PPAR Modulation: Further research could explore the potential of balaglitazone as a lead compound for developing novel, selective PPAR modulators. [, ] Designing molecules that target specific PPAR subtypes or possess tailored pharmacological profiles could lead to improved therapeutic strategies for diseases like diabetes, metabolic syndrome, and cancer.

Pioglitazone

Relevance: Pioglitazone is frequently compared to Balaglitazone in studies investigating the efficacy and safety profiles of different PPARγ agonists. While both are thiazolidinediones and activate PPARγ, they differ in their binding affinities and downstream effects. Balaglitazone is considered a partial PPARγ agonist, whereas Pioglitazone is a full agonist [, , ]. This difference in agonistic activity translates to variations in their side effect profiles, with Balaglitazone generally demonstrating a more favorable profile regarding fluid retention and cardiac risks [, , ]. Several studies directly compare their effects on glycemic control, water retention, and musculoskeletal effects [, ].

Troglitazone

Relevance: Troglitazone represents an early example of a thiazolidinedione PPARγ agonist, highlighting both the therapeutic potential and potential safety concerns associated with this class of drugs. Its withdrawal from the market due to liver toxicity [] underscores the need for safer alternatives, driving research into second-generation thiazolidinediones like Balaglitazone and exploring partial PPARγ agonists as potentially safer alternatives [].

Ciglitazone

Relevance: Ciglitazone's development as a PPARγ agonist and subsequent discontinuation due to toxicity [] further emphasizes the need for safer and more effective antidiabetic agents. This underscores the relevance of researching and developing compounds like Balaglitazone, aiming to achieve a better balance between efficacy and safety.

Farglitazar

Relevance: The research on Farglitazar underscores the challenges in developing PPAR agonists with an acceptable safety profile []. While it demonstrated efficacy in addressing both glucose and lipid metabolism, the safety concerns halted its progress. This highlights the ongoing need for novel PPAR modulators, like Balaglitazone, with a reduced risk of adverse events.

Ragaglitazar

Relevance: Ragaglitazar, another drug developed by Dr. Reddy's Laboratories alongside Balaglitazone, exemplifies the challenge of translating preclinical efficacy into successful clinical application, particularly regarding safety []. While it initially showed promise as a dual PPAR agonist, the side effects observed in later-stage trials led to its discontinuation, emphasizing the need for continued research into safer and more tolerable PPAR modulators.

Overview

Balaglitazone is a novel compound classified as a thiazolidinedione, which acts primarily as an agonist for peroxisome proliferator-activated receptors, particularly PPAR gamma. It has been investigated for its potential therapeutic effects in managing conditions such as type 2 diabetes and metabolic syndrome. The compound's structure incorporates unique heterocyclic elements, enhancing its biological activity and specificity towards PPAR targets.

Source

Balaglitazone was developed as part of ongoing research into thiazolidinedione derivatives, aiming to improve the efficacy and safety profile compared to existing agents in this class. It is often referenced under the code name DRF 2593 in scientific literature and studies related to metabolic disorders and cardiovascular health .

Classification

Balaglitazone falls under the category of synthetic organic compounds, specifically within the thiazolidinedione class. These compounds are known for their role in insulin sensitization and have been utilized in the treatment of diabetes due to their ability to modulate glucose metabolism and adipocyte differentiation .

Synthesis Analysis

The synthesis of Balaglitazone involves several key methodologies that leverage various organic reactions to construct its complex molecular framework.

Methods

  1. Conventional Synthesis: Initial methods for synthesizing thiazolidinediones typically involve the reaction of α-chloroacetic acid with thiourea, followed by cyclization and further functionalization steps .
  2. Sonochemical Techniques: Recent advancements have introduced sonochemical methods that utilize ultrasound to enhance reaction rates and yields, allowing for milder reaction conditions and reduced reaction times .
  3. Enzymatic and Photocatalytic Approaches: Innovative strategies combining enzymatic catalysis with photocatalysis have also been explored, leading to efficient synthesis pathways for functionalized quinazolinones, which may relate to Balaglitazone's structural components .

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and the presence of catalysts or reagents that facilitate the formation of key intermediates. For instance, reactions often take place in ethanol or water under reflux conditions to ensure complete conversion of starting materials into desired products .

Molecular Structure Analysis

The molecular structure of Balaglitazone is characterized by its thiazolidinedione core, which is essential for its biological activity.

Structure

  • Chemical Formula: C15_{15}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 302.35 g/mol
  • Structural Features: The compound features a thiazolidine ring fused with a quinazoline moiety, contributing to its binding affinity for PPAR gamma receptors.

Data

Crystallographic studies reveal specific bond angles and lengths that are critical for understanding how Balaglitazone interacts with its biological targets. The compound's three-dimensional conformation plays a significant role in its pharmacological properties .

Chemical Reactions Analysis

Balaglitazone undergoes various chemical reactions that are pivotal for its synthesis and functionalization.

Reactions

  1. Formation of Thiazolidinedione Core: The initial step involves the formation of the thiazolidinedione structure through condensation reactions between thioketones and carbonyl compounds.
  2. Functionalization: Subsequent reactions may include alkylation or acylation processes that introduce additional functional groups necessary for enhancing biological activity.
  3. Stability Studies: Understanding the stability of Balaglitazone under different pH conditions helps in optimizing formulations for clinical use.

Technical Details

Reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) to assess purity and yield at each stage of synthesis .

Mechanism of Action

Balaglitazone exerts its effects primarily through activation of PPAR gamma receptors.

Process

  1. Binding Affinity: Upon administration, Balaglitazone binds to the ligand-binding domain of PPAR gamma, triggering conformational changes that promote transcriptional activity.
  2. Gene Regulation: This activation leads to the modulation of genes involved in glucose metabolism, lipid storage, and inflammation, contributing to improved insulin sensitivity.
  3. Clinical Implications: The mechanism also suggests potential benefits in reducing cardiovascular risks associated with metabolic disorders .

Data

Studies indicate that Balaglitazone demonstrates partial agonist activity at PPAR gamma, which can mitigate adverse effects commonly associated with full agonists while retaining therapeutic benefits .

Physical and Chemical Properties Analysis

Balaglitazone's physical and chemical properties are crucial for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of thiazolidinediones, particularly in nucleophilic substitution reactions.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide insights into functional groups and molecular interactions critical for drug design .

Applications

Balaglitazone has significant potential applications in scientific research and clinical settings:

  1. Diabetes Management: As a PPAR gamma agonist, it is primarily investigated for its role in enhancing insulin sensitivity among diabetic patients.
  2. Metabolic Syndrome Treatment: Its ability to modulate lipid profiles makes it a candidate for treating metabolic syndrome.
  3. Research Tool: Used in studies aimed at understanding PPAR signaling pathways and their implications in various metabolic diseases.
Molecular Design and Synthesis of Balaglitazone

Rational Drug Design Strategies for PPARγ Partial Agonists

Balaglitazone (DRF-2593) exemplifies the strategic shift from full to partial PPARγ agonism in antidiabetic drug development. Designed by Dr. Reddy's Laboratories, its core objective was to dissociate insulin-sensitizing efficacy from adverse effects like weight gain and fluid retention associated with full agonists (rosiglitazone, pioglitazone). The molecular strategy centered on achieving ~50% maximal PPARγ activation (transactivation) compared to full agonists [1] [3]. This was predicated on the hypothesis that partial stabilization of the PPARγ ligand-binding domain (LBD), particularly helix 12 (H12), would recruit a distinct subset of coactivators, triggering beneficial metabolic gene expression while minimizing genes linked to side effects [3] [7].

Key structural insights drove this design:

  • Quinazoline-3-one Tail: Replacement of the lipophilic tail group in classical TZDs (e.g., pioglitazone's thiazole, rosiglitazone's pyridine) with a quinazoline-3-one moiety. This bulky, relatively polar heterocycle was predicted to alter interactions within the hydrophobic LBD pocket (Arm III/Ω-pocket), preventing the full conformational shift in H12 typically induced by full agonists [1] [8].
  • Conserved TZD Head Group: Retention of the thiazolidinedione (TZD) head group was crucial for maintaining interactions with key polar residues (His323, His449, Tyr473, Ser289) in the PPARγ AF-2 pocket, essential for agonist activity and insulin sensitization [3] [5] [10].
  • Linker Optimization: Incorporation of a methylene linker (-CH₂-) between the TZD head and the quinazoline tail provided necessary flexibility while influencing binding mode and potency [1].

Table 1: Key Binding Interactions of PPARγ Ligands with the Ligand-Binding Domain (LBD)

ResidueRole in ActivationFull Agonist (Pioglitazone)Partial Agonist (Balaglitazone)Significance for Partial Agonism
His323H12 StabilizationStrong H-bond (TZD C=O/N)H-bond (TZD C=O/N)Essential for core agonism
His449H12 StabilizationStrong H-bond (TZD C=O/N)H-bond (TZD C=O/N)Essential for core agonism
Tyr473H12 PositioningStrong H-bond (TZD C=O/N)H-bond (TZD C=O/N)Essential for core agonism
Ser289Arm I PocketH-bond (Linker/Head)Likely H-bond (Linker/Head)Influences affinity
Cys285Arm II PocketHydrophobic/VdWHydrophobic/VdWPotential role in selective cofactor recruitment
Ω-Pocket Residues (e.g., Phe363, Phe282)Hydrophobic CavityStrong hydrophobic fit (Lipophilic tail)Modified fit (Quinazoline tail)Critical determinant: Reduced H12 stabilization limits full agonism

This rational design yielded a compound with significantly reduced maximal transactivation efficacy (~50%) compared to pioglitazone, while maintaining sufficient affinity to drive beneficial gene expression related to glucose uptake and lipid metabolism [1] [3].

Synthetic Pathways for Quinazoline-3-One-Thiazolidinedione Hybrid Structures

The synthesis of Balaglitazone hinges on constructing the quinazoline-3-one heterocycle and coupling it effectively to the TZD core via a methylene linker. A representative multi-step route is outlined below, leveraging established heterocyclic chemistry [1] [4] [10]:

  • Quinazolinone Core Synthesis: Anthranilic acid or its derivatives serve as common starting points. Reaction with reagents like formamide or urea under heating typically affords the 4(3H)-quinazolinone scaffold. Specific substitution patterns on the quinazolinone ring (relevant to Balaglitazone analogs) can be introduced either via substituted anthranilic acids or by electrophilic substitution on a pre-formed unsubstituted quinazolinone [4].
  • N-Alkylation: The key step involves alkylating the nitrogen (N3) of the quinazolin-4(3H)-one with a linker-bearing electrophile compatible with the TZD head. Common approaches include:
  • Using a dihalide (e.g., dibromomethane, 1,2-dibromoethane) to generate a halogen-terminated alkyl chain on the quinazolinone nitrogen (e.g., 3-(bromomethyl)quinazolin-4(3H)-one).
  • Employing haloacetates (e.g., ethyl bromoacetate) followed by reduction to generate the desired hydroxymethyl or halomethyl linker precursor [4] [10].
  • TZD Core Preparation: The 2,4-thiazolidinedione ring is typically synthesized via the classical Kallenberg method or its modifications, involving the condensation of chloroacetic acid with thiourea, or ethyl chloroacetate with thiocyanate salts, followed by cyclization and hydrolysis [4].
  • Coupling Reaction: The crucial step is coupling the quinazolinone-linker precursor (e.g., 3-(halomethyl)quinazolin-4(3H)-one) with the TZD anion. This is achieved by:
  • Deprotonating the TZD at N3 using a strong base (e.g., NaH, K₂CO₃, Et₃N) in anhydrous polar aprotic solvents (DMF, acetonitrile).
  • Reacting the generated TZD anion with the quinazolinone alkyl halide via an SN₂ reaction to form the C-N bond, yielding the final hybrid structure, 3-[(quinazolin-4(3H)-on-3-yl)methyl]thiazolidine-2,4-dione [1] [10].
  • Benzylidene Introduction (If Applicable): While Balaglitazone itself may not have a 5-benzylidene, many analogs in its development series did. This is typically introduced via a Knoevenagel condensation. The TZD hybrid is condensed with an appropriate aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes) in the presence of a base (e.g., piperidine, sodium acetate) and often a dehydrating agent (e.g., molecular sieves) or using microwave irradiation to facilitate the reaction, forming the exocyclic double bond at C5 of the TZD ring [7] [10].

Table 2: Key Synthetic Intermediates for Balaglitazone-Type Hybrids

StepKey IntermediatePrimary ReactionPurpose
1Anthranilic Acid DerivativeCyclization (e.g., with Formamide/Urea)Forms Quinazolin-4(3H)-one Core
23-Unsubstituted Quinazolin-4(3H)-oneN-Alkylation (e.g., with Dibromomethane/Bromoacetate)Introduces Linker Precursor (e.g., -CH₂Br)
32,4-Thiazolidinedione (TZD)Deprotonation (Base)Generates Nucleophilic TZD Anion
43-[(Quinazolin-4(3H)-on-3-yl)methyl]thiazolidine-2,4-dioneSN₂ Alkylation (TZD Anion + Linker-Halide)Forms Core Hybrid Structure
5 (Optional)(Z)-5-Benzylidene-3-[(quinazolin-4(3H)-on-3-yl)methyl]thiazolidine-2,4-dioneKnoevenagel Condensation (with Aromatic Aldehyde)Introduces C5 Lipophilic Modifier

Purification at each stage often involves recrystallization or column chromatography to achieve the high purity required for pharmacological evaluation [4] [10].

Optimization of Linker Regions for Enhanced Selectivity and Binding Affinity

The linker region connecting the TZD head (pharmacophore) to the quinazoline-3-one tail (modulator) in Balaglitazone is a critical determinant of its PPARγ partial agonist profile and selectivity. Dr. Reddy's researchers systematically explored linker variations within the broader FRA-2 (Flexibility Restricted Analogues-2) series, where the quinazoline ring formation involves the Cα-N bond of the classic TZD ethanolamine linker [1].

Key findings from linker optimization:

  • Methylene Linker (-CH₂-): Balaglitazone utilizes a simple methylene spacer. This short, saturated linker provides essential distance and rotational freedom, allowing the quinazolinone tail to access the Ω-pocket without steric clash while maintaining the TZD head's critical polar interactions in the AF-2 pocket. Computational docking suggested this configuration optimally balances binding affinity with the steric hindrance needed to prevent full H12 stabilization [1] [3].
  • Impact of Linker Length: Shortening the linker (e.g., direct bond) likely compromises the ability of the quinazolinone to reach its optimal binding niche in the Ω-pocket, reducing potency. Lengthening the linker (e.g., -CH₂CH₂-) increases flexibility and entropy penalty upon binding, potentially diminishing affinity and may alter the orientation of the tail, affecting its partial agonist character [1] [7].
  • Impact of Linker Rigidity/Saturation: Compared to unsaturated linkers (e.g., -CH=CH-) or rigid cyclic linkers (e.g., pyrrolidinyl), the saturated methylene offers conformational flexibility crucial for adapting to the LBD upon binding. Rigid linkers often showed reduced potency or unfavorable pharmacokinetics. The methylene linker also avoids potential metabolic liabilities or isomerization issues associated with unsaturated linkers [1] [10].
  • Role in Selectivity: The specific spatial presentation of the quinazolinone tail, governed partly by the methylene linker, contributes to the unique cofactor recruitment profile of Balaglitazone. It facilitates interactions that favor recruitment of coactivators involved in insulin sensitization (e.g., PGC-1α) over those strongly linked to adipogenesis and fluid retention (e.g., SRC-2, TIF2), a hallmark of SPPARMs [3] [7].

Table 3: Impact of Linker Modifications in Quinazolinone-TZD Hybrids on PPARγ Activity

Linker TypeExample StructurePPARγ Transactivation (% Max vs. PIO)Key AdvantagesKey Disadvantages
-CH₂- (Balaglitazone)3-[(Quinazolin-4(3H)-on-3-yl)methyl]-TZD~50%Optimal balance of affinity and partial efficacy; metabolic stability; synthetic accessibility--
Direct Bond3-(Quinazolin-4(3H)-on-3-yl)-TZD<30%Increased rigiditySeverely reduced potency; poor fit in LBD
-CH₂CH₂-3-[2-(Quinazolin-4(3H)-on-3-yl)ethyl]-TZD40-60%Slightly longer reachReduced affinity vs. -CH₂-; increased conformational entropy
-CH=CH- (Benzylidene-like)(Z)-3-[(Quinazolin-4(3H)-on-3-yl)methylene]-TZDVariable (Often lower)Potential for π-stackingMetabolic instability (double bond); isomerization risk; complex synthesis
Cyclic (e.g., Pyrrolidinyl)3-[2-(Quinazolin-4(3H)-on-3-yl)pyrrolidin-1-yl]-TZD30-50%High rigidityOften reduced potency; complex synthesis; potential for off-target interactions

The methylene linker in Balaglitazone emerged as the optimal compromise, enabling sufficient binding affinity (essential for efficacy at low doses) while ensuring the quinazolinone tail effectively imposes the conformational restriction on PPARγ necessary for partial agonism and reduced side effects like fluid retention (evidenced by lower peripheral edema rates vs pioglitazone in trials) [1].

Comparative Analysis of Balaglitazone with Rosiglitazone, Pioglitazone, and Lobeglitazone Backbone Modifications

Balaglitazone's distinct pharmacological profile stems directly from its unique molecular architecture compared to classical TZDs (rosiglitazone, pioglitazone) and newer analogs like lobeglitazone. Comparing their core structural backbones highlights the design evolution:

  • Classical TZD Backbone (Rosiglitazone & Pioglitazone): Both feature the conserved TZD head group. Their differentiation lies in the lipophilic tail connected via an ethyl linker to a heteroaromatic ring system.
  • Rosiglitazone: Pyridyl-ethyl tail. Highly potent full agonist. Associated with significant increases in LDL-cholesterol, triglycerides (in some studies), and cardiovascular safety concerns [2] [6] [9].
  • Pioglitazone: Thiazolyl-ethyl tail. Full agonist. Shows a more favorable lipid profile than rosiglitazone (decreases triglycerides, increases HDL-C more effectively) but still causes weight gain, fluid retention, and carries other risks (e.g., potential bladder cancer signal, bone fractures) [2] [6] [9].
  • Commonality: Both utilize a heteroaromatic ethyl tail promoting strong hydrophobic packing in the LBD, leading to full H12 stabilization and full agonism. Their linker (-CH₂CH₂-) is longer than Balaglitazone's.

  • Balaglitazone (DRF-2593): Represents the first clinically advanced partial PPARγ agonist design.

  • Core Modification: Replaces the heteroaromatic ethyl tail with a quinazolinone-methyl (-CH₂-quinazolinone) system.
  • Impact: The quinazolinone tail, linked by a shorter methylene bridge, provides bulk and polarity that sterically hinders optimal H12 positioning, reducing transactivation to ~50% [1]. This translates clinically to retained glycemic efficacy and HDL-C improvement comparable to pioglitazone, but significantly reduced fluid retention and weight gain [1]. Its lipid effects are more akin to pioglitazone than rosiglitazone.

  • Lobeglitazone: A newer, potent full PPARγ agonist approved in South Korea.

  • Core Modification: Features a p-methoxyphenoxy group attached to a pyrimidine ring, itself linked to the TZD head via an ethyl chain (effectively -CH₂CH₂-pyrimidine-O-phenyl-OMe).
  • Impact: While structurally distinct, crystallography shows its TZD head binds similarly to classical TZDs. The unique p-methoxyphenoxy tail extends deep into the Ω-pocket, forming extensive hydrophobic contacts [8]. This allows very high affinity and full agonism, but at much lower doses (0.5-1 mg/day) than pioglitazone (15-45 mg/day) or rosiglitazone (4-8 mg/day), potentially mitigating some dose-dependent side effects despite being a full agonist [8] [13]. Its lipid profile is favorable.

  • TZD Head: Conserved across all (essential for AF-2 pocket binding).
  • Primary Linker: Rosi/Pio: -CH₂CH₂-; Balaglitazone: -CH₂-; Lobeglitazone: -CH₂CH₂-.
  • Core Tail Group: Rosi: Pyridine; Pio: Thiazole; Balaglitazone: Quinazolin-4(3H)-one; Lobeglitazone: p-Methoxyphenoxy-pyrimidine.
  • Secondary Linker/Modifier (if applicable): Lobeglitazone: -O- (ether linkage in tail).

Properties

CAS Number

199113-98-9

Product Name

Balaglitazone

IUPAC Name

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)

InChI Key

IETKPTYAGKZLKY-UHFFFAOYSA-N

SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Solubility

Soluble in DMSO, not in water

Synonyms

Balaglitazone; DRF-2593; NNC-61-0645; NNC-61-2344; NN-2344; NNC-610645; NNC-612344.

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.